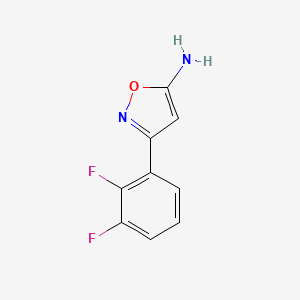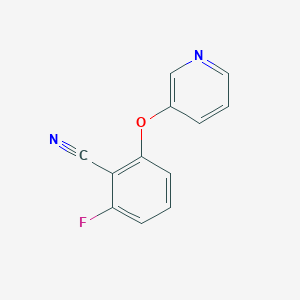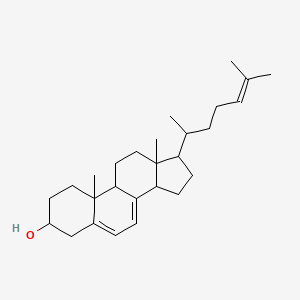![molecular formula C11H18O2 B13886507 [4-(2-Methoxyvinyl)norbornan-1-yl]methanol](/img/structure/B13886507.png)
[4-(2-Methoxyvinyl)norbornan-1-yl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-(2-Methoxyvinyl)norbornan-1-yl]methanol is a chemical compound with the molecular formula C12H18O2 It is known for its unique structure, which includes a norbornane ring system substituted with a methoxyvinyl group and a methanol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [4-(2-Methoxyvinyl)norbornan-1-yl]methanol typically involves the Diels-Alder reaction, where a diene and a dienophile react to form the norbornane ring system. The methoxyvinyl group can be introduced through a subsequent alkylation reaction. The final step involves the reduction of the resulting intermediate to yield the desired methanol derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Catalysts and solvents are carefully selected to ensure the purity and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
[4-(2-Methoxyvinyl)norbornan-1-yl]methanol undergoes various types of chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The methoxyvinyl group can be reduced to form a saturated alkyl group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of [4-(2-Methoxyvinyl)norbornan-1-yl]aldehyde or [4-(2-Methoxyvinyl)norbornan-1-yl]carboxylic acid.
Reduction: Formation of [4-(2-Methoxyethyl)norbornan-1-yl]methanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
[4-(2-Methoxyvinyl)norbornan-1-yl]methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of [4-(2-Methoxyvinyl)norbornan-1-yl]methanol involves its interaction with specific molecular targets and pathways. The methoxyvinyl group can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- [4-(2-Hydroxyvinyl)norbornan-1-yl]methanol
- [4-(2-Methoxyethyl)norbornan-1-yl]methanol
- [4-(2-Methoxyvinyl)norbornan-1-yl]ethanol
Uniqueness
[4-(2-Methoxyvinyl)norbornan-1-yl]methanol is unique due to its specific substitution pattern and the presence of both a methoxyvinyl group and a methanol group
Propiedades
Fórmula molecular |
C11H18O2 |
|---|---|
Peso molecular |
182.26 g/mol |
Nombre IUPAC |
[4-(2-methoxyethenyl)-1-bicyclo[2.2.1]heptanyl]methanol |
InChI |
InChI=1S/C11H18O2/c1-13-7-6-10-2-4-11(8-10,9-12)5-3-10/h6-7,12H,2-5,8-9H2,1H3 |
Clave InChI |
VUFFUXWOZGFHOB-UHFFFAOYSA-N |
SMILES canónico |
COC=CC12CCC(C1)(CC2)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-Cyclohexylcyclohexanaminium (2S,3S)-3-methyl-2-{[(2-nitrophenyl)sulfanyl]amino}pentanoate](/img/structure/B13886425.png)
![4,5,6,7-Tetrahydropyrazolo[1,5-A]pyridin-6-amine](/img/structure/B13886440.png)

![[4-(5-Methylpyridin-3-yl)oxyphenyl]methanol](/img/structure/B13886456.png)

![2-Chloro-6-(4-methoxypyridin-3-yl)-4-morpholin-4-ylfuro[3,2-d]pyrimidine](/img/structure/B13886478.png)

![Tert-butyl 2-[6-[2-[2,3-diphenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]ethyl]-2,2-dimethyl-1,3-dioxan-4-yl]acetate](/img/structure/B13886482.png)

![1-(4-Chlorophenyl)-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine](/img/structure/B13886487.png)

![tert-butyl N-[1-(2-nitrophenyl)pyrrolidin-3-yl]carbamate](/img/structure/B13886498.png)
![4-[2-(4-Oxopiperidin-1-yl)acetyl]benzonitrile](/img/structure/B13886501.png)

